REACTION_SMILES
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[CH3:22][C:23]1([CH3:24])[CH2:25][CH2:26][CH2:27][C:28]([CH3:29])([CH3:30])[NH+:31]1[O-:32].[Cl:10][n:11]1[c:12](=[O:13])[n:14]([Cl:15])[c:16](=[O:17])[n:18]([Cl:19])[c:20]1=[O:21].[Cl:33][CH2:34][Cl:35].[OH:1][CH2:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[CH3:9]>>[O:1]=[CH:2][C:3]([C:4](=[O:5])[O:6][CH3:7])([CH3:8])[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CCCC(C)(C)[NH+]1[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1n(Cl)c(=O)n(Cl)c(=O)n1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)CO
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |